molecular formula C19H23Cl2NO2 B5169084 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide

10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide

Cat. No.: B5169084
M. Wt: 368.3 g/mol
InChI Key: VSTUIVZSQLCSLN-UHFFFAOYSA-N
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Description

10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide, also known as JNJ-7925476, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide works by inhibiting the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the regulation of inflammation. By inhibiting PDE4, this compound reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models of inflammation. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the recruitment of immune cells to sites of inflammation. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide is its specificity for PDE4, which reduces the risk of off-target effects. However, this compound has also been shown to have a relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosing and administration regimen for this compound.

Future Directions

For 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide include further studies to determine its effectiveness as a therapeutic agent for various inflammatory and neurodegenerative diseases. Additionally, the development of more potent and selective PDE4 inhibitors may improve the effectiveness of this compound as a therapeutic agent. Further studies are also needed to determine the optimal dosing and administration regimen for this compound to maximize its therapeutic potential.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It works by inhibiting the activity of phosphodiesterase 4, reducing the production of pro-inflammatory cytokines and chemokines, and improving cognitive function in animal models of neurodegenerative diseases. While this compound has shown promise as a therapeutic agent, further studies are needed to determine its optimal dosing and administration regimen, as well as its effectiveness in treating various inflammatory and neurodegenerative diseases.

Synthesis Methods

10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide can be synthesized through a multi-step process starting with the reaction of 4-ethoxyaniline with 1,3-cyclohexadiene in the presence of a palladium catalyst to produce 4-ethoxyphenylcyclohexene. This compound is then reacted with 1,3-dichloro-5,5-dimethylhydantoin in the presence of a base to produce this compound.

Scientific Research Applications

10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory bowel disease, rheumatoid arthritis, and psoriasis. This compound has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2NO2/c1-2-24-12-5-3-11(4-6-12)22-18(23)17-13-7-9-15-16(19(15,20)21)10-8-14(13)17/h3-6,13-17H,2,7-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTUIVZSQLCSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2C3C2CCC4C(C4(Cl)Cl)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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